3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole
Description
Chemical Identity and Nomenclature
The compound is characterized by the following identifiers:
- CAS Registry Number : 478066-51-2
- Molecular Formula : C₁₇H₁₅NO₃
- Molecular Weight : 281.30 g/mol
- IUPAC Name : 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole
- SMILES Notation : COC1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC=C3
Alternative designations include 3-(4-methoxyphenyl)-5-(phenoxymethyl)isoxazole and Oprea1_465896 . The methoxyphenyl group at position 3 and phenoxymethyl substituent at position 5 distinguish it from simpler isoxazole derivatives.
Position in Heterocyclic Chemistry
Isoxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. Their electron-rich nature and structural versatility make them valuable intermediates in organic synthesis . 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole exemplifies this versatility through:
- Electronic Effects : The methoxy group (-OCH₃) acts as an electron-donating substituent, enhancing aromatic stabilization, while the phenoxymethyl group introduces steric bulk .
- Synthetic Utility : The isoxazole ring serves as a scaffold for constructing bioactive molecules, leveraging its compatibility with cycloaddition and functionalization reactions .
Historical Development of Isoxazole Chemistry
Isoxazole chemistry originated in the late 19th century with Hantzsch’s pioneering work on heterocyclic systems . Key milestones include:
- 1888 : Hantzsch synthesized 3-methyl-5-phenylisoxazole, establishing foundational synthetic routes .
- 1930–1946 : Quilico advanced cycloaddition methodologies using nitrile oxides and alkynes, a strategy applicable to modern derivatives like 3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole .
- 21st Century : Transition metal-catalyzed reactions and green chemistry approaches enabled efficient synthesis of polysubstituted isoxazoles, including this compound .
Significance in Contemporary Chemical Research
This compound’s structural features align with trends in drug discovery and materials science:
- Pharmaceutical Relevance : Isoxazoles are pivotal in antibiotics (e.g., flucloxacillin), anti-inflammatory agents (e.g., valdecoxib), and neuroactive compounds (e.g., AMPA receptor agonists) . The methoxyphenyl and phenoxymethyl groups may modulate bioactivity by altering solubility and target binding .
- Synthetic Applications : Its substituents enable regioselective modifications, such as halogenation or cross-coupling, to generate libraries of derivatives for high-throughput screening .
Current Research Landscape
Recent studies highlight its role in cutting-edge research:
- Drug Discovery : Isoxazole derivatives are explored as Toll-like receptor 8 (TLR8) antagonists, with computational modeling guiding the design of selective inhibitors .
- Material Science : Functionalized isoxazoles contribute to organic semiconductors and luminescent materials, though this compound’s applications remain underexplored .
- Methodological Advances : Photochemical reactions and flow chemistry techniques improve the efficiency of isoxazole synthesis, including derivatives with complex substituents .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-19-14-9-7-13(8-10-14)17-11-16(21-18-17)12-20-15-5-3-2-4-6-15/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPTXMKRVXHUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Robinson-Gabriel Synthesis
The classical Robinson-Gabriel method, involving cyclodehydration of α-acylaminoketones, has been adapted for similar oxazole derivatives. For 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole, this approach requires:
- Preparation of N-(4-methoxybenzoyl)-2-oxo-4-phenoxybutanamide precursor
- Cyclodehydration using polyphosphoric acid (PPA) at 120–140°C for 6–8 hours
- Purification via column chromatography (hexane/ethyl acetate 4:1)
Yields typically range from 35–45%, limited by competing decomposition pathways of the phenoxymethyl group under acidic conditions.
Fischer Oxazole Synthesis
The Fischer method, employing nitrile oxides and enolates, offers an alternative pathway:
- Generate 4-methoxyphenylnitrile oxide from hydroxylamine and chloroform
- React with ethyl phenoxyacetate enolate in THF at −78°C
- Warm to room temperature for 12 hours
This method achieves better regiocontrol (65–70% yield) but requires strict moisture exclusion and specialized equipment for low-temperature operations.
Microwave-Assisted Synthetic Protocols
Mukku-Tomi One-Pot Methodology
A breakthrough in oxazole synthesis was reported by Mukku et al., utilizing microwave irradiation to accelerate key steps:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Reactants | 4-methoxybenzaldehyde, TosMIC, phenoxyacetylene |
| Solvent | Isopropyl alcohol |
| Catalyst | K₃PO₄ (20 mol%) |
| Microwave Power | 350 W |
| Temperature | 65°C |
| Irradiation Time | 8 minutes |
| Yield | 82% |
This method significantly reduces reaction time from hours to minutes while improving yield through enhanced energy transfer. The phenoxymethyl group is introduced via in situ formation of a propargyl ether intermediate prior to cyclization.
Transition Metal-Catalyzed Syntheses
Gold(III)-Mediated Cycloisomerization
Building on work by Stevens et al., a gold-catalyzed route enables efficient construction of the oxazole ring:
Procedure
- Prepare (E)-3-(4-methoxyphenyl)-2-(phenoxymethyl)prop-2-enal oxime
- Treat with AuCl₃ (1 mol%) in anhydrous CH₂Cl₂
- Stir under N₂ at 25°C for 45 minutes
Key Advantages
- Ambient temperature operation
- 91% conversion efficiency
- Excellent functional group tolerance
Mechanistic studies indicate a concerted [3+2] cycloaddition pathway facilitated by gold-mediated alkyne activation.
Copper-Catalyzed Oxidative Cyclization
Kumar et al. developed a two-step copper-mediated protocol:
Step 1: Imine Formation
- React 4-methoxybenzamide with phenoxypropargyl bromide
- Cs₂CO₃ base, DMF solvent, 80°C, 4 hours
Step 2: Cyclization
- CuI (10 mol%), 1,10-phenanthroline ligand
- DMAc solvent, 110°C, 12 hours
- Overall yield: 73%
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Recent advances in ball-milling technology enable solvent-free synthesis:
Optimized Parameters
- Reactants: 4-methoxybenzoyl chloride, phenoxyacetonitrile
- Grinding media: ZrO₂ balls (5 mm diameter)
- Milling time: 30 minutes
- Frequency: 30 Hz
- Yield: 68%
This method eliminates volatile organic solvents while maintaining reaction efficiency.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | T (°C) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Robinson-Gabriel | 45 | 8 h | 140 | Low cost | Acid-sensitive substrates |
| Microwave | 82 | 8 min | 65 | Rapid synthesis | Specialized equipment required |
| Au Catalysis | 91 | 45 min | 25 | Mild conditions | Catalyst cost |
| Cu-Mediated | 73 | 16 h total | 110 | Stepwise control | Oxygen sensitivity |
| Mechanochemical | 68 | 30 min | Ambient | Eco-friendly | Scalability challenges |
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents on the isoxazole ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole serves as a versatile building block for constructing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with tailored properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound into oxides. |
| Reduction | Produces corresponding reduced forms. |
| Substitution | Allows for nucleophilic or electrophilic substitutions on the isoxazole ring. |
Biology
Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that derivatives of oxazole compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways .
Case Study: Anticancer Activity
- A study found that derivatives similar to 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole displayed significant cytotoxicity against various cancer cell lines, including HT-29 and HepG2, with IC50 values ranging from 0.26 μM to 0.78 μM .
Medicine
Ongoing research is exploring the therapeutic potential of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole for treating diseases such as cancer and neurodegenerative disorders. Its mechanism of action often involves interaction with specific molecular targets, affecting enzyme activity or receptor modulation .
Example Applications:
- Potential use in targeting EGFR (Epidermal Growth Factor Receptor) pathways in cancer therapy.
- Investigated for neuroprotective effects against tauopathies like Alzheimer's disease .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties allow for innovations in fields such as polymer chemistry and materials science.
Comparison with Related Compounds
When compared to similar compounds like 3-(4-Methoxyphenyl)isoxazole and 5-Phenoxymethylisoxazole, the unique combination of substituents in 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole imparts distinct chemical reactivity and biological properties that make it a subject of interest in drug discovery.
| Compound | Notable Features |
|---|---|
| 3-(4-Methoxyphenyl)isoxazole | Simpler analog with potential bioactivity. |
| 5-Phenoxymethylisoxazole | Different substitution pattern on the ring. |
| 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole | Unique properties due to dual substituents. |
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with the target molecule, enabling comparative analysis of substituent effects:
3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2-oxazole
- Substituents : Replaces the 4-methoxyphenyl group with a 4-chlorophenyl moiety.
- Key Differences : The electron-withdrawing chlorine atom may reduce electron density in the aromatic ring compared to the electron-donating methoxy group. This substitution could alter binding affinity in biological targets and affect metabolic pathways.
- Relevance : Highlighted in supplier databases, suggesting its use in medicinal chemistry but without explicit activity data in the evidence .
5-(4-Methoxyphenyl)-1,2-oxazole (QB-9036)
- Substituents: Lacks the phenoxymethyl group at the 5-position.
- Purity data (98%) from suppliers indicate its utility as a building block for more complex derivatives .
5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole (2b)
- Substituents : Features a 3,4,5-trimethoxyphenyl group and a thiophene ring.
- Comparison : The trimethoxyphenyl group enhances planar aromaticity, which may improve enzyme binding compared to the single methoxy group in the target compound.
Diaryl Oxazole Derivatives (e.g., PC-046)
- Structure: Contains diaryl groups (4-methoxyphenyl and pyridyl) instead of phenoxymethyl.
- Activity : Potently inhibits tyrosine receptor kinase B (TrkB) and interleukin-1 receptor-associated kinase-4 (IRAK-4), inducing S-phase cell cycle arrest and apoptosis in pancreatic cancer cells.
- Key Finding : PC-046 reduced tumor growth by 80% in murine models, with a plasma half-life of 7.5 hours .
Triazole Derivatives
- Structure : Replaces the oxazole core with a triazole ring (e.g., 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazoles).
- Activity : Demonstrated antifungal and antibiotic activities, attributed to the triazole-thiol moiety .
- Comparison : Oxazoles generally exhibit better metabolic stability than triazoles due to reduced susceptibility to oxidative degradation.
Biological Activity
3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxazole class, characterized by a five-membered ring containing nitrogen and oxygen. The specific substitutions on the oxazole ring contribute to its unique properties:
- 4-Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Phenoxymethyl Group : Potentially increases biological activity through enhanced binding to target sites.
Antimicrobial Activity
Research indicates that 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole Derivatives
| Compound | Microorganism Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| A | E. coli | 15 | |
| B | S. aureus | 18 | |
| C | C. albicans | 12 |
Anticancer Activity
The compound has been evaluated for its anticancer properties, with promising results in inhibiting cancer cell proliferation. The mechanism appears to involve modulation of specific signaling pathways associated with cell growth and apoptosis.
Case Study: Inhibition of Lung Cancer Cells
In a study involving H2122 lung cancer cells, it was found that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was reported as follows:
- IC50 Value : 25 µM after 48 hours of treatment.
This suggests that the compound may act as a potential therapeutic agent against certain types of cancer.
The biological activity of 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
- Receptor Interaction : It can bind to specific receptors or proteins within cells, altering their function and leading to biological effects such as apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxazole derivatives. Key findings include:
- Methoxy Substitution : The presence of the methoxy group at the para position on the phenyl ring enhances activity compared to other substitutions.
- Phenoxymethyl Group : This substitution is essential for maintaining potency against microbial strains and cancer cells.
Future Directions
Ongoing research aims to further elucidate the mechanisms by which 3-(4-Methoxyphenyl)-5-(phenoxymethyl)-1,2-oxazole exerts its biological effects. Future studies will focus on:
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Derivatives Synthesis : Exploring new derivatives to enhance potency and selectivity.
- Combination Therapies : Investigating synergistic effects with existing antimicrobial and anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
